1-(4-aminophenyl)-3-ethylurea
Overview
Description
1-(4-aminophenyl)-3-ethylurea is an organic compound that features an aminophenyl group attached to an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-aminophenyl)-3-ethylurea can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl isocyanate with ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(4-aminophenyl)-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(4-aminophenyl)-3-ethylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound can also interact with cellular pathways, leading to alterations in cell function and viability .
Comparison with Similar Compounds
Similar Compounds
4-aminophenol: Shares the aminophenyl group but lacks the ethylurea moiety.
1-(4-nitrophenyl)-3-ethylurea: Similar structure but with a nitro group instead of an amino group.
1-(4-aminophenyl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-(4-aminophenyl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-aminophenyl)-3-ethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNFSSIZJXZRRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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